molecular formula C20H17Cl3O5 B075333 Nidulin CAS No. 1329-04-0

Nidulin

Cat. No.: B075333
CAS No.: 1329-04-0
M. Wt: 443.7 g/mol
InChI Key: FSINAZMQWFDQSD-VOTSOKGWSA-N
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Description

Nidulin is a depsidone compound originally isolated from the fungus Aspergillus nidulans. It is known for its antibacterial and antifungal properties, making it a subject of interest in various scientific fields. The chemical structure of this compound includes multiple chlorine atoms and a complex aromatic system, contributing to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nidulin involves several steps, starting from simpler aromatic compounds. One common synthetic route includes the chlorination of a precursor molecule followed by cyclization to form the depsidone structure. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the cyclization step may require acidic or basic catalysts .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the availability of natural sources. fermentation processes using Aspergillus nidulans or related fungal species can be optimized to produce this compound in larger quantities. This method involves cultivating the fungus under controlled conditions and extracting the compound from the culture medium .

Chemical Reactions Analysis

Types of Reactions

Nidulin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various this compound derivatives with modified biological activities. These derivatives are often studied for their potential use in medicine and other applications .

Scientific Research Applications

Nidulin has a wide range of applications in scientific research:

Mechanism of Action

Nidulin exerts its effects primarily through the inhibition of key enzymes and disruption of cellular processes in microorganisms. It inhibits the enzyme aromatase, which is involved in the biosynthesis of estrogens. This inhibition can lead to reduced growth and proliferation of certain cancer cells. Additionally, this compound interferes with the cell wall synthesis in bacteria and fungi, leading to cell death .

Comparison with Similar Compounds

Nidulin is often compared with other depsidones such as folipastatin and unguinol. These compounds share similar structural features but differ in their biological activities and specific targets. For example:

This compound’s unique combination of chlorine atoms and its specific inhibitory effects on aromatase distinguish it from these similar compounds, highlighting its potential in both research and therapeutic applications .

Properties

IUPAC Name

1-[(E)-but-2-en-2-yl]-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl3O5/c1-6-7(2)10-13(22)16(26-5)9(4)17-19(10)27-18-11(20(25)28-17)8(3)12(21)15(24)14(18)23/h6,24H,1-5H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSINAZMQWFDQSD-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017592
Record name Nidulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329-04-0, 10089-10-8
Record name Nidulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nidulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010089108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nidulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIDULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZEG4DS0U1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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